molecular formula C19H22N2O2S2 B11046572 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione

4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione

Cat. No. B11046572
M. Wt: 374.5 g/mol
InChI Key: NWSJPEOLHUGGLH-UHFFFAOYSA-N
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Description

4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization with formaldehyde and dimethylamine. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or sulfide, often using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens or nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: The compound has shown potential in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur and nitrogen atoms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives have been investigated for antimicrobial, antifungal, and anticancer activities. The presence of the thione group is particularly significant for its bioactivity.

Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Similar Compounds:

  • 4,6-Bis(4-methoxyphenyl)-1,3,5-triazine-2-thione
  • 4,6-Bis(4-methoxyphenyl)-1,3,5-thiadiazine-2-thione
  • 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-triazine-2-thione

Comparison: Compared to these similar compounds, this compound is unique due to the presence of both methyl groups and the thiadiazinane ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

properties

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

4,6-bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C19H22N2O2S2/c1-20-17(13-5-9-15(22-3)10-6-13)21(2)19(24)25-18(20)14-7-11-16(23-4)12-8-14/h5-12,17-18H,1-4H3

InChI Key

NWSJPEOLHUGGLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C(=S)SC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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